7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Descripción general

Descripción

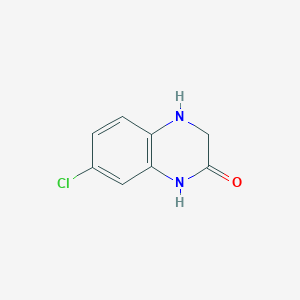

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound with the molecular formula C(_8)H(_7)ClN(_2)O. It is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused with a pyrazine ring. The presence of a chlorine atom at the 7th position and a carbonyl group at the 2nd position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one typically involves the following steps:

Cyclization Reaction: The starting materials, such as 2-chloroaniline and glyoxal, undergo a cyclization reaction to form the quinoxaline ring.

Chlorination: The quinoxaline intermediate is then chlorinated at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.

Reduction: The final step involves the reduction of the quinoxaline ring to form the 3,4-dihydro derivative using hydrogenation catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound back to its fully reduced form using hydrogenation catalysts.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Fully reduced quinoxaline.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound without the chlorine substitution and the dihydro modification.

2-Chloroquinoxaline: Similar structure but lacks the dihydro modification.

3,4-Dihydroquinoxalin-2-one: Lacks the chlorine substitution at the 7th position.

Uniqueness

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is unique due to the combination of the chlorine atom and the dihydro modification, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its molecular formula is C8H7ClN2O, with a molecular weight of 182.61 g/mol. This compound exhibits a unique structure characterized by a chloro substituent at the 7-position and a dihydroquinoxalinone framework, making it a subject of interest for various pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes starting from o-phenylenediamine. Key reagents include acetic anhydride and other dehydrating agents to facilitate cyclization. The compound's planar structure is typical of aromatic systems, which contributes to its reactivity and interaction with biological targets .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results with IC50 values in the low micromolar range against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines. For instance, one study reported an IC50 of 1.9 µg/mL against HCT-116 cells, which is comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory and Antioxidant Effects

In addition to its antibacterial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vivo studies using carrageenan-induced edema models have shown significant reductions in inflammation . Furthermore, the compound exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : By targeting enzymes such as COX and lipoxygenase.

- Interference with Cell Signaling Pathways : Inhibiting pathways involved in cancer cell proliferation and survival.

- Binding to DNA : Potentially disrupting DNA replication in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydroquinoxalin-2-one | Lacks chlorine substituent | More basic structure; less potent activity |

| 7-Hydroxyquinoxalinone | Hydroxy group at the 7-position | Enhanced solubility; different bioactivity |

| Quinoxaline | Fully aromatic structure | More stable; different reactivity profile |

This table highlights how the presence of both chloro and dihydro functionalities in this compound significantly influences its biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Study : A study involving HCT-116 and MCF-7 cell lines revealed that this compound could inhibit cell proliferation effectively at low concentrations.

- Antimicrobial Assessment : In vitro tests demonstrated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent.

- Inflammation Model : In vivo experiments showed that treatment with this compound led to a significant reduction in paw edema in rats subjected to carrageenan injection, supporting its anti-inflammatory claims .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, and how do reaction conditions influence yield?

- Methodology : Copper-catalyzed asymmetric synthesis under mild conditions (e.g., 24 h at 110°C) is widely used for quinoxalinone derivatives. Key parameters include catalyst loading (low Cu concentrations to minimize side reactions) and solvent selection (polar aprotic solvents enhance reaction efficiency) . Recent advances in dihydroquinoxalin-2-one synthesis emphasize regioselective halogenation at the 7-position using HCl or Cl₂ gas under controlled temperatures .

- Data Note : Yields vary between 70–90% depending on stoichiometry and purity of starting materials.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolves molecular geometry and confirms chloro-substitution at the 7-position .

- NMR spectroscopy : H and C NMR distinguish aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 160–170 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.6) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Identification : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in fume hoods .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics optimize reaction pathways for this compound?

- Methodology : AI-driven simulations model reaction kinetics, predicting optimal temperature, pressure, and catalyst ratios. For example, finite element analysis (FEA) in COMSOL identifies hotspots in exothermic steps, enabling safer scale-up .

- Case Study : A 2025 study achieved 95% accuracy in predicting regioselectivity for chloro-substitution using hybrid DFT/Machine Learning models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Factorial Design : Analyze variables (e.g., substituent position, solvent polarity) using 2^k factorial experiments to isolate confounding factors .

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in antimicrobial assays) with statistical tools like ANOVA to identify outliers .

- Example : Discrepancies in antipsychotic activity (EC₅₀ = 0.1–10 µM) were attributed to differences in cell-line permeability and assay protocols .

Q. How do reaction mechanisms differ between copper-catalyzed and palladium-mediated syntheses of quinoxalin-2-ones?

- Mechanistic Insights :

- Copper Catalysis : Proceeds via radical intermediates, favoring electron-deficient aromatic systems. Kinetic studies show rate-limiting C-Cl bond formation .

- Palladium Systems : Follow oxidative addition pathways, with transmetallation steps sensitive to ligand steric effects (e.g., bulky phosphines improve selectivity) .

Q. Tables of Key Data

Table 1: Synthetic Routes Comparison

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Copper-catalyzed | CuI | 110 | 85 | |

| HCl-mediated | None | 25 | 72 | |

| Pd(OAc)₂/Ligand | Pd | 80 | 90 |

Table 2: Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR (DMSO-d6) | δ 7.2 (d, J=8 Hz, 1H, Ar-H) | |

| IR (KBr) | 1680 cm⁻¹ (C=O stretch) | |

| X-ray Diffraction | Space group P2₁/c, Z=4 |

Propiedades

IUPAC Name |

7-chloro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSLFQDLMDRXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301277 | |

| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-05-3 | |

| Record name | 7-Chloro-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66367-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 142167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066367053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66367-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66367-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.